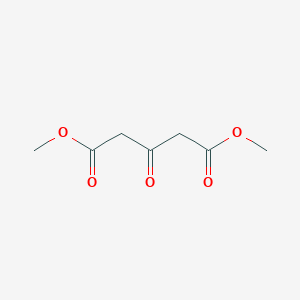

Dimethyl 3-oxoglutarate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 3-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJOKCPFLQMDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062007 | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1830-54-2 | |

| Record name | 1,5-Dimethyl 3-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-oxopentanedioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3-OXOGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX284APC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dimethyl 3 Oxopentanedioate and Its Analogues

Strategies for the Preparation of Dimethyl 3-oxopentanedioate

The synthesis of Dimethyl 3-oxopentanedioate can be accomplished through various routes, each with distinct advantages concerning starting materials, reaction conditions, yield, and purity.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions, such as the Claisen condensation, represent a fundamental strategy for the formation of β-keto esters like Dimethyl 3-oxopentanedioate. The classic Claisen condensation involves the self-condensation of an ester containing α-hydrogens in the presence of a strong base. mlsu.ac.inwikipedia.org A plausible synthetic route to Dimethyl 3-oxopentanedioate involves a mixed Claisen condensation. This reaction would typically utilize a base such as sodium methoxide to deprotonate an ester enolate, which then acts as a nucleophile. organic-chemistry.orglibretexts.org

For instance, the reaction could proceed between the enolate of dimethyl malonate and an acylating agent like methyl methoxyacetate. The mechanism involves the formation of a stabilized enolate from dimethyl malonate, which then attacks the carbonyl carbon of the acylating agent. mlsu.ac.in Subsequent elimination of the leaving group (e.g., methoxide) yields the target β-dicarbonyl compound. The driving force for this reaction is the formation of a highly stabilized, doubly acidic proton at the central methylene (B1212753) group of the product, which is readily deprotonated by the base in the reaction mixture. organic-chemistry.org

Comparative Analysis of Synthetic Routes for Yield and Purity

Several industrial methods for the preparation of Dimethyl 3-oxopentanedioate have been developed, with significant variations in achievable yield and purity. A common precursor for its synthesis is citric acid. One established method involves the reaction of citric acid with chlorosulphonic acid in a chlorinated hydrocarbon solvent, followed by esterification with methanol. This process, however, can lead to the formation of several impurities that are difficult to separate due to similar boiling points.

Key impurities include dimethyl 3-methoxypentenedioate (an enol ether), which can form in amounts of 4-5%, and trimethyl citrate, which arises from the direct esterification of unreacted citric acid. Another side-product, trimethyl aconitate, can also be formed through dehydration and esterification.

An alternative approach involves the carbonylation of chloroacetate derivatives in the presence of a catalyst. For example, a process using chloroacetate, carbon monoxide, and methanol with a suitable catalyst can produce Dimethyl 3-oxopentanedioate. While this method avoids the specific impurities associated with the citric acid route, it may introduce its own set of challenges related to catalyst handling and reaction conditions.

The table below provides a comparative overview of two synthetic methods starting from citric acid, highlighting the differences in yield and purity.

| Synthetic Route | Key Reagents | Reported Yield | Product Purity (%) | Key Impurities Noted |

|---|---|---|---|---|

| Method A (Comparative Example) | Citric acid, Chlorosulphonic acid, Methylene chloride, Methanol | 87.3% | 91.07% | Enol ether (4.78%), Trimethyl citrate (2.27%), Trimethyl aconitate (0.46%) |

| Method B (Improved Process) | Citric acid, Chlorosulphonic acid, Methanol (Optimized Conditions) | Not specified | 97.62% | Enol ether (0.98%), Trimethyl citrate (0.13%), Trimethyl aconitate (0.29%) |

Multicomponent Reaction Protocols Utilizing Dimethyl 3-oxopentanedioate

The structural characteristics of Dimethyl 3-oxopentanedioate make it an exceptionally versatile substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step.

One-Pot and Multicomponent Synthesis of 4-Hydroxy-2-pyridone Derivatives

A notable application of Dimethyl 3-oxopentanedioate is in the one-pot synthesis of N-substituted 4-hydroxy-2-pyridone derivatives. A highly efficient protocol involves the reaction of Dimethyl 3-oxopentanedioate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a primary amine, catalyzed by L-proline. This reaction proceeds smoothly and offers broad functional group tolerance, making it an environmentally friendly and effective method for generating this important heterocyclic scaffold.

Biginelli-like Condensations and Related Multicomponent Cyclizations

Dimethyl 3-oxopentanedioate serves as a key active methylene component in Biginelli-like condensations. In a typical reaction, it is condensed with an aldehyde (e.g., benzaldehyde) and urea (B33335) under acidic catalysis to form substituted dihydropyrimidine derivatives. amazonaws.com The reaction demonstrates the utility of Dimethyl 3-oxopentanedioate as a 1,3-dicarbonyl synthon, analogous to the more traditional β-ketoesters used in the classic Biginelli reaction. rsc.org

Interestingly, research has shown an unexpected product dichotomy in the Biginelli-like condensation of 2-hydroxybenzaldehyde and urea or thiourea (B124793) when comparing Dimethyl 3-oxopentanedioate with its diethyl analogue. orgsyn.org This highlights how subtle changes in the substrate structure can significantly influence the reaction pathway and the final product, a crucial consideration in synthetic design.

Cascade Reactions for Complex Molecular Architectures

The multiple reactive sites within Dimethyl 3-oxopentanedioate make it an excellent substrate for initiating cascade reactions, where a single event triggers a sequence of intramolecular transformations to rapidly build molecular complexity. rsc.orgfrontiersin.org

A prime example is the Weiss-Cook condensation, which involves the reaction of two equivalents of Dimethyl 3-oxopentanedioate with one equivalent of a 1,2-dicarbonyl compound, such as glyoxal. This reaction is thought to proceed through a series of aldol (B89426) condensations, dehydrations, and Michael reactions. mdpi.com The process ultimately yields a bicyclo[3.3.0]octane core structure, a framework present in numerous polyquinane natural products. The reaction is a powerful demonstration of how Dimethyl 3-oxopentanedioate can be used to construct complex polycyclic systems in a highly convergent manner. orgsyn.orgmdpi.com

Derivatization Strategies via Functional Group Interconversions

The chemical reactivity of Dimethyl 3-oxopentanedioate and its analogues allows for a variety of derivatization strategies through functional group interconversions. These transformations are crucial for the synthesis of novel compounds with tailored properties for various applications in organic synthesis. Key strategies include the introduction of halogen atoms and the formation of diazo compounds, which serve as versatile intermediates for further chemical transformations.

Synthesis of Halogenated Analogues (e.g., Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate)

The synthesis of halogenated analogues of β-keto esters is a valuable transformation in organic chemistry, providing precursors for a range of further reactions. The chlorination of compounds structurally similar to Dimethyl 3-oxopentanedioate, such as dimethyl malonate, can be effectively achieved using reagents like sulfuryl chloride.

A common procedure for the synthesis of dimethyl 2-chloromalonate involves the direct chlorination of dimethyl malonate with sulfuryl chloride. In a typical reaction, dimethyl malonate is treated with sulfuryl chloride, and the reaction is gently heated. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to ensure the optimal conversion of the starting material and to minimize the formation of di-chlorinated byproducts. This method highlights a practical and cost-effective approach to producing chlorinated dicarbonyl compounds. While this example uses dimethyl malonate, the principles of this electrophilic substitution at the α-carbon are applicable to other active methylene compounds like Dimethyl 3-oxopentanedioate, suggesting a viable route to its chlorinated derivatives.

The introduction of a chlorine atom at the α-position of the dicarbonyl system significantly alters the molecule's reactivity, making it a valuable intermediate for subsequent nucleophilic substitution or elimination reactions.

Formation of Diazo Compounds (e.g., Methyl 2-diazo-4,4-dimethyl-3-oxopentanoate) for Carbene Chemistry

The formation of diazo compounds from β-dicarbonyl compounds is a fundamental transformation that opens up the vast field of carbene chemistry. A notable example is the synthesis of Dimethyl 2,4-bis(diazo)-3-oxopentanedioate from Dimethyl 3-oxopentanedioate. rsc.org

This transformation can be achieved through a "Sulfonyl-Azide-Free" (SAFE) aqueous-phase diazo transfer reaction. rsc.org In this method, Dimethyl 3-oxopentanedioate is reacted with a sulfonyl chloride, sodium azide, and potassium carbonate in an aqueous medium. rsc.org This approach is advantageous as it avoids the handling of potentially hazardous isolated sulfonyl azide reagents. The reaction proceeds to yield the corresponding bis(diazo) compound, demonstrating the feasibility of converting both active methylene positions of the parent dicarbonyl compound. rsc.org

Reactivity and Mechanistic Transformations of Dimethyl 3 Oxopentanedioate

Cycloaddition Reactions

Dimethyl 3-oxopentanedioate is a key reactant in formal cycloaddition reactions, particularly in the realm of organocatalysis, where it serves as a three-carbon building block for the construction of six-membered rings.

The organocatalytic asymmetric formal [3+3] cycloaddition of dimethyl 3-oxopentanedioate with α,β-unsaturated aldehydes represents a powerful strategy for the enantioselective synthesis of substituted cyclohexenone derivatives. This transformation is not a concerted cycloaddition but rather a sequential domino reaction. The reaction is effectively catalyzed by chiral secondary amines, such as diphenylprolinol silyl (B83357) ethers, in combination with an acid additive. acs.orgrsc.org

The process is initiated by the reaction of the α,β-unsaturated aldehyde with the organocatalyst to form a chiral iminium ion intermediate. This activation enhances the electrophilicity of the Michael acceptor. Dimethyl 3-oxopentanedioate then acts as the nucleophile, adding to the β-position of the activated aldehyde in a highly stereocontrolled Michael addition. The resulting enamine intermediate subsequently undergoes an intramolecular Knoevenagel condensation to afford the chiral cyclohexenone derivative. acs.orgrsc.org This domino Michael/Knoevenagel condensation sequence allows for the construction of the six-membered ring with excellent enantioselectivity. acs.orgrsc.org

A variety of α,β-unsaturated aldehydes have been shown to be suitable substrates for this reaction, leading to a range of substituted cyclohexenones in good yields and with high enantiomeric excess. The reaction conditions are typically mild, and the use of metal-free organocatalysts makes this a desirable method from a green chemistry perspective.

Table 1: Organocatalytic Asymmetric Formal [3+3] Cycloaddition of Dimethyl 3-oxopentanedioate with α,β-Unsaturated Aldehydes

| Entry | α,β-Unsaturated Aldehyde | Catalyst | Additive | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | Diphenylprolinol silyl ether | Benzoic acid | 95 | 99 |

| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diphenylprolinol silyl ether | Benzoic acid | 92 | 98 |

| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | Diphenylprolinol silyl ether | Benzoic acid | 94 | 99 |

| 4 | (E)-3-(p-Tolyl)acrylaldehyde | Diphenylprolinol silyl ether | Benzoic acid | 96 | 99 |

In the context of catalytic asymmetric cycloadditions, dimethyl 3-oxopentanedioate functions as a C-C-C synthon. The central carbon of the active methylene (B1212753) group and the two adjacent carbonyl carbons, following tautomerization, effectively act as a three-carbon nucleophilic component. This is particularly evident in the formal [3+3] cycloaddition reactions described above.

The organocatalyst, by activating the α,β-unsaturated aldehyde via iminium ion formation, dictates the stereochemical outcome of the initial Michael addition. The inherent symmetry of dimethyl 3-oxopentanedioate simplifies the regiochemical considerations of the initial attack. The subsequent intramolecular Knoevenagel condensation is a thermodynamically driven cyclization-dehydration process that forms the stable cyclohexenone ring. The versatility of this approach allows for the synthesis of densely functionalized and stereochemically rich six-membered carbocycles from simple, achiral starting materials.

Condensation and Substitution Reactions

The reactivity of dimethyl 3-oxopentanedioate is further exemplified by its participation in various condensation and substitution reactions, which are often key steps in domino sequences leading to more complex molecular architectures.

The Knoevenagel condensation is a critical step in the domino reactions involving dimethyl 3-oxopentanedioate. After the initial Michael addition to an electrophile, the resulting intermediate possesses the necessary functionality for an intramolecular Knoevenagel condensation. This involves the reaction between one of the ester carbonyl groups and the active methylene group of the Michael adduct, leading to the formation of a new carbon-carbon double bond within a newly formed ring.

In the formal [3+3] cycloaddition with α,β-unsaturated aldehydes, the enamine intermediate formed after the Michael addition undergoes hydrolysis to reveal a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol-type condensation, which, upon dehydration, constitutes the Knoevenagel condensation, affording the final cyclohexenone product. researchgate.net

The Michael addition of dimethyl 3-oxopentanedioate to an α,β-unsaturated aldehyde, followed by a Knoevenagel condensation, is a well-established domino sequence. acs.orgrsc.org This sequence is the mechanistic foundation of the formal [3+3] cycloaddition reaction. The initial conjugate addition is rendered asymmetric through the use of a chiral organocatalyst, which generates a stereodefined Michael adduct.

The subsequent intramolecular Knoevenagel condensation is typically diastereoselective, leading to the formation of the cyclic product with high stereocontrol. This one-pot process allows for the efficient construction of complex cyclic systems from simple starting materials, avoiding the need for isolation of intermediates. The reaction is highly convergent and atom-economical, making it an attractive synthetic strategy.

Dimethyl 3-oxopentanedioate exhibits reactivity towards ortho amide derivatives of alkynecarboxylic acids, leading to the formation of highly substituted pyran derivatives. thieme-connect.de Specifically, the reaction yields methyl 4-aryl-5-(dimethylamino)-2-[(methoxycarbonyl)methyl-ene]-2H-pyran-3-carboxylates.

The proposed mechanism for this transformation involves the tautomers of ketene (B1206846) N,N-acetal intermediates. thieme-connect.de The reaction proceeds by the addition of the active methylene group of dimethyl 3-oxopentanedioate to the activated alkyne. This is followed by an intramolecular cyclization and subsequent rearrangement to afford the final pyran product. This reaction highlights the utility of dimethyl 3-oxopentanedioate in the synthesis of heterocyclic compounds.

Formation of Enaminones and Related Reactive Intermediates

Enaminones are a class of compounds characterized by a conjugated system containing an amine and a carbonyl group linked by a double bond (N-C=C-C=O). They are valuable synthetic intermediates due to their ambident nucleophilic and electrophilic nature. Dimethyl 3-oxopentanedioate readily reacts with primary and secondary amines to form the corresponding enaminones.

The formation of enaminones from dimethyl 3-oxopentanedioate proceeds through the nucleophilic attack of the amine on the ketone carbonyl group, followed by dehydration. The acidic α-protons of the β-dicarbonyl moiety facilitate the reaction. These enaminones are stabilized by the delocalization of the nitrogen lone pair electrons through the double bond to the carbonyl group.

These enaminone derivatives of dimethyl 3-oxopentanedioate are highly reactive intermediates. The enamine part of the molecule is nucleophilic at the β-carbon, while the carbonyl group remains electrophilic. This dual reactivity allows them to participate in a variety of subsequent reactions, including cycloadditions and condensations, making them key precursors for the synthesis of various heterocyclic systems.

Intramolecular and Intermolecular Cyclization Processes

The structural features of dimethyl 3-oxopentanedioate make it an ideal substrate for a variety of cyclization reactions, leading to the formation of a wide range of heterocyclic compounds. These transformations can occur through either intramolecular or intermolecular pathways and are often mediated by acid or base catalysts.

Dimethyl 3-oxopentanedioate serves as a versatile precursor for the synthesis of numerous heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Pyridones: The reaction of the enaminone derived from dimethyl 3-oxopentanedioate with reagents containing an active methylene group, such as cyanoacetamide, can lead to the formation of substituted 2-pyridones. The reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination of a small molecule.

Pyrazoles: Condensation of dimethyl 3-oxopentanedioate with hydrazine (B178648) derivatives is a common method for the synthesis of pyrazoles. The reaction involves the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring.

Pyrimidines: Substituted pyrimidines can be synthesized from dimethyl 3-oxopentanedioate by reaction with amidines or urea (B33335) derivatives. This condensation reaction typically involves the formation of two new carbon-nitrogen bonds to construct the pyrimidine (B1678525) ring.

Furans: The alkylation of dimethyl 3-oxopentanedioate with α-halo ketones or propargyl halides can lead to intermediates that undergo intramolecular cyclization to form substituted furans.

Coumarins: While not a direct cyclization of dimethyl 3-oxopentanedioate itself, it can serve as a precursor to intermediates that can undergo Pechmann or Knoevenagel condensation with phenols to form coumarin (B35378) derivatives.

Pyridoindoles: The synthesis of pyridoindoles can be envisioned through multi-step sequences starting from dimethyl 3-oxopentanedioate. For instance, a Doebner-von Miller-type reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, could be employed. The α,β-unsaturated carbonyl compound can be prepared from dimethyl 3-oxopentanedioate. Subsequent cyclization steps would lead to the formation of the pyridoindole scaffold.

Naphthyridines: Similar to quinoline (B57606) synthesis, naphthyridine rings can be constructed using modifications of reactions like the Skraup or Doebner-von Miller synthesis, where aminopyridines are reacted with α,β-unsaturated carbonyl compounds derived from dimethyl 3-oxopentanedioate.

Table 1: Examples of Heterocyclic Systems Synthesized from Dimethyl 3-oxopentanedioate and Related β-Dicarbonyl Compounds

| Heterocycle | General Reactants with β-Dicarbonyl Compound | Reaction Type |

| Pyridone | Amine (to form enaminone), Active methylene compound | Michael addition, Intramolecular cyclization |

| Pyrazole | Hydrazine derivatives | Condensation, Cyclization |

| Pyrimidine | Amidine, Urea | Condensation, Cyclization |

| Furan | α-Halo ketones, Propargyl halides | Alkylation, Intramolecular cyclization |

| Coumarin | Phenols (after conversion to a suitable intermediate) | Pechmann/Knoevenagel condensation |

| Pyridoindole | Anilines, α,β-Unsaturated carbonyls (derived from) | Doebner-von Miller type reaction |

| Naphthyridine | Aminopyridines, α,β-Unsaturated carbonyls (derived from) | Skraup/Doebner-von Miller type reaction |

Enantioselective Organocatalytic Oxidative Spirocyclization

A significant advancement in the utilization of 3-oxopentanedioate derivatives is their application in asymmetric synthesis. Specifically, an enantioselective organocatalytic oxidative spirocyclization of alkyl 3-oxopentanedioate monoamide derivatives has been developed. This reaction, mediated by a chiral aryliodine catalyst, leads to the formation of diverse spirofurooxindoles with high enantioselectivity.

The proposed mechanism involves a cascade of oxidative C-O and C-C bond formations. The reaction is believed to proceed through an initial oxidative C-O bond formation, followed by the enantioselectivity-determining oxidative C-C bond formation step. This methodology provides a powerful tool for the construction of complex, enantioenriched spirocyclic frameworks from readily available starting materials.

Alkylation and Acylation Reactions

The active methylene group of dimethyl 3-oxopentanedioate is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can undergo both alkylation and acylation reactions.

The enolate of dimethyl 3-oxopentanedioate is an ambident nucleophile, meaning it can be attacked by an electrophile at either the central carbon atom (C-alkylation) or one of the carbonyl oxygen atoms (O-alkylation). The regioselectivity of this reaction is influenced by several factors:

Nature of the Electrophile: Hard electrophiles, such as chlorosilanes, tend to favor O-alkylation due to the higher electron density on the oxygen atoms. Softer electrophiles, like alkyl iodides, generally favor C-alkylation.

Counterion: The nature of the cation associated with the enolate can influence the reaction outcome. Tightly coordinating cations can shield the oxygen atoms, promoting C-alkylation.

Solvent: Polar aprotic solvents can solvate the cation, leading to a "naked" and more reactive enolate, which often favors O-alkylation. Polar protic solvents can hydrogen bond with the oxygen atoms, favoring C-alkylation.

Temperature: C-alkylation is often thermodynamically favored, while O-alkylation can be kinetically favored. Therefore, higher reaction temperatures can sometimes lead to a higher proportion of the C-alkylated product.

Table 2: Factors Influencing C- vs. O-Alkylation of Dimethyl 3-oxopentanedioate Enolate

| Factor | Favors C-Alkylation | Favors O-Alkylation |

| Electrophile | Soft (e.g., R-I) | Hard (e.g., R₃SiCl) |

| Counterion | Tightly coordinating (e.g., Li⁺, Mg²⁺) | Loosely coordinating (e.g., K⁺, Cs⁺) |

| Solvent | Polar protic (e.g., EtOH) | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | Higher temperatures (thermodynamic control) | Lower temperatures (kinetic control) |

Rearrangements Accompanying Alkylation of β-Dicarbonyl Compounds

The alkylation of β-dicarbonyl compounds, including dimethyl 3-oxopentanedioate, can sometimes be accompanied by skeletal rearrangements. One notable example is the Favorskii rearrangement, which occurs with α-halo ketones in the presence of a base. If dimethyl 3-oxopentanedioate is first alkylated with a dihaloalkane to form an α-halo-β-keto ester, subsequent treatment with a base can induce a Favorskii-type rearrangement.

The mechanism of the Favorskii rearrangement is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. This can lead to ring contraction in cyclic systems or the formation of rearranged carboxylic acid derivatives in acyclic systems. The specific products formed will depend on the structure of the starting material and the reaction conditions. These rearrangements, while sometimes undesired, can also be synthetically useful for accessing complex molecular architectures.

Catalysis in Chemical Transformations Involving Dimethyl 3 Oxopentanedioate

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to asymmetric synthesis. Several classes of organocatalysts have shown significant potential in activating dimethyl 3-oxopentanedioate and its reaction partners.

Chiral amines, particularly those derived from proline, are workhorse catalysts in asymmetric synthesis. They operate through the formation of nucleophilic enamines or electrophilic iminium ions.

L-proline: While L-proline is a well-established catalyst for a wide array of asymmetric transformations, including Michael additions and aldol (B89426) reactions, specific examples detailing its use in reactions directly involving dimethyl 3-oxopentanedioate are not extensively documented in the reviewed literature. However, based on its known catalytic prowess in activating ketones and aldehydes, it is plausible that L-proline could catalyze the addition of dimethyl 3-oxopentanedioate to various electrophiles.

Diphenylprolinol silyl (B83357) ether: In contrast, the application of diphenylprolinol silyl ether in reactions with dimethyl 3-oxopentanedioate is well-documented. This catalyst has been successfully employed in the asymmetric formal carbo [3+3] cycloaddition of α,β-unsaturated aldehydes with dimethyl 3-oxopentanedioate. nih.govacs.orgacs.org This transformation proceeds through a domino Michael addition followed by a Knoevenagel condensation, affording highly functionalized cyclohexenone derivatives with excellent enantioselectivity. nih.govacs.org The bulky silyl ether group plays a crucial role in establishing the stereochemical outcome of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Dimethyl 3-oxopentanedioate | Diphenylprolinol silyl ether | Substituted Cyclohexenone | Excellent | nih.govacs.org |

Chiral bifunctional catalysts, which possess both a Brønsted acidic/basic site and a Lewis acidic/basic site within the same molecule, are designed to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states. While this class of catalysts has proven effective in a multitude of asymmetric reactions, their specific application in transformations involving dimethyl 3-oxopentanedioate is not prominently featured in the surveyed scientific literature. The ability of these catalysts to control the spatial arrangement of reactants suggests they hold significant potential for future applications in stereoselective reactions of this dicarbonyl compound.

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate acyl anions, homoenolates, and enolates from aldehydes and enals. These reactive intermediates can then participate in a variety of annulation and cycloaddition reactions. d-nb.infonih.govresearchgate.netnih.gov Although the application of NHCs in asymmetric catalysis is a burgeoning field, specific examples of their use in reactions with dimethyl 3-oxopentanedioate as a key substrate are not readily found in the examined literature. The unique reactivity patterns offered by NHC catalysis, however, present intriguing possibilities for novel transformations of dimethyl 3-oxopentanedioate, such as in [3+2] or [4+3] annulation strategies.

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that excel in activating electrophiles through hydrogen bonding, thereby facilitating a wide range of enantioselective reactions. rsc.orgorganic-chemistry.orgnih.govresearchgate.net They have been successfully utilized in reactions involving dicarbonyl compounds, promoting high levels of stereocontrol. Despite their broad utility, direct applications of chiral phosphoric acids in catalyzing reactions of dimethyl 3-oxopentanedioate are not extensively reported in the reviewed literature. The ability of CPAs to create a well-defined chiral environment suggests their potential for achieving high enantioselectivity in reactions such as additions to imines or other electrophiles using dimethyl 3-oxopentanedioate as a nucleophile.

Cooperative catalysis, where two or more catalysts work in concert to promote a single transformation, has emerged as a powerful strategy for achieving reactions that are not possible with a single catalyst. nih.govnih.gov This can involve combinations of organocatalysts, metal catalysts, or both. While the concept of cooperative catalysis holds great promise for complex molecule synthesis, its specific application to reactions involving dimethyl 3-oxopentanedioate is an area that remains to be fully explored. The potential to simultaneously activate both dimethyl 3-oxopentanedioate and a reaction partner through a cooperative catalytic system could open up new avenues for the stereoselective synthesis of intricate molecular frameworks.

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful platform for a vast array of chemical transformations. The unique electronic properties of transition metals enable a wide range of reactivity, including cross-coupling, addition, and cyclization reactions. While the application of metal catalysts to transform dicarbonyl compounds is a well-established field, specific examples detailing the metal-catalyzed transformations of dimethyl 3-oxopentanedioate are not extensively covered in the reviewed scientific literature. Nevertheless, based on the known reactivity of related β-keto esters, several potential metal-catalyzed transformations can be envisaged.

| Metal Catalyst | Potential Reaction Type | Plausible Product Type |

|---|---|---|

| Palladium | Allylic Alkylation, Cross-Coupling | α-Allylated or α-Arylated Dicarbonyls |

| Rhodium | Carbene Insertion, Cyclopropanation | Functionalized Carbocycles |

| Copper | Addition Reactions, Annulations | Heterocycles, Functionalized Dicarbonyls |

| Gold | Alkyne and Allene Activation | Complex Heterocyclic Scaffolds |

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their ability to catalyze a wide range of cross-coupling and allylic substitution reactions. It is conceivable that dimethyl 3-oxopentanedioate could serve as a nucleophile in palladium-catalyzed allylic alkylation reactions to introduce an allyl group at the α-position.

Rhodium-Catalyzed Reactions: Rhodium catalysts are often employed in carbene and nitrene transfer reactions. Reactions of dimethyl 3-oxopentanedioate with diazo compounds in the presence of a rhodium catalyst could potentially lead to the formation of cyclopropane (B1198618) or C-H insertion products. nih.govrsc.orgnih.govresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are versatile and can promote a variety of transformations, including addition reactions and the formation of carbon-heteroatom bonds. Copper-catalyzed reactions of dimethyl 3-oxopentanedioate could potentially be developed for the synthesis of various heterocyclic systems. nih.govresearchgate.netrsc.orgorganic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating alkynes and allenes towards nucleophilic attack. While direct examples are scarce, the unique Lewis acidity of gold catalysts could be exploited in novel cyclization or addition reactions involving dimethyl 3-oxopentanedioate. nih.govbeilstein-journals.orgchimia.chresearchgate.netscispace.comnih.gov

Copper-Based Catalysis (e.g., Bis(dimethyl-3-oxopentanedioato-O1',O3)copper) in Organic Synthesis

The coordination complex Bis(dimethyl-3-oxopentanedioato-O1',O3)copper is a member of the copper(II) β-diketonate class of compounds. chemindex.com While specific studies detailing the catalytic activity of this exact complex are not prevalent, the behavior of structurally analogous copper(II) β-diketonates, particularly copper(II) acetylacetonate (B107027) (Cu(acac)₂), provides significant insight into its potential applications. These complexes are widely recognized as versatile and cost-effective catalysts in organic synthesis. researchgate.netscribd.com

Copper(II) β-diketonate complexes are notably effective in catalyzing the decomposition of diazo compounds to generate copper-carbene intermediates. scribd.comresearchgate.net These reactive species can participate in a variety of transformations. For instance, Cu(acac)₂ has been shown to catalyze the C-H insertion reactions of carbenoids derived from dimethyl diazomalonate into indole (B1671886) substrates. researchgate.net Given that dimethyl 3-oxopentanedioate is a β-keto ester, its diazo derivative would be expected to form a similar acceptor-acceptor carbene, which could undergo analogous C-H insertion or cyclopropanation reactions under copper catalysis.

Additionally, copper(I) and copper(II) acetylacetonate are known to catalyze Michael addition reactions, facilitating the conjugate addition of β-dicarbonyl compounds to α,β-unsaturated systems. scribd.com This suggests a potential role for Bis(dimethyl-3-oxopentanedioato-O1',O3)copper in promoting the addition of nucleophiles, or even acting as a catalyst for the addition of dimethyl 3-oxopentanedioate itself to Michael acceptors. The catalytic cycle for such reactions typically involves the coordination of the β-dicarbonyl substrate to the copper center, enhancing its acidity and facilitating enolate formation for subsequent nucleophilic attack.

Table 1: Representative Reactions Catalyzed by Copper(II) β-Diketonates This table illustrates the types of transformations where Bis(dimethyl-3-oxopentanedioato-O1',O3)copper could plausibly function as a catalyst, based on the known reactivity of analogues like Cu(acac)₂.

| Reaction Type | Substrates | Catalyst Analogue | Product Type |

| C-H Insertion | Indole + Dimethyl diazomalonate | Cu(acac)₂ | C2-alkylation product |

| Michael Addition | β-dicarbonyl + Cycloalkenone | Cu(I) acetylacetonate | 1,5-dicarbonyl compound |

| Cycloaddition | Iodonium ylide + Alkene | Cu(acac)₂ | Dihydrofuran derivative |

Rhodium-Catalyzed Intermolecular C(sp³)–H Bond Insertion of β-Carbonyl Ester Carbenes

Rhodium(II) carboxylate complexes, such as Rh₂(OAc)₄, are exceptionally effective catalysts for transformations involving diazo compounds. The reaction of a diazo precursor of dimethyl 3-oxopentanedioate (i.e., dimethyl 2-diazo-3-oxopentanedioate) with a rhodium(II) catalyst generates a highly electrophilic rhodium-carbene intermediate. This intermediate is classified as an acceptor-acceptor carbene, as the carbene carbon is stabilized by two electron-withdrawing groups (a ketone and an ester). illinois.edu

These rhodium carbenes are potent electrophiles capable of inserting into unactivated C(sp³)–H bonds, providing a direct method for C-C bond formation. nih.gov The mechanism is generally considered to be a concerted, three-centered transition state, although the process can be asynchronous. illinois.edu The reactivity and selectivity of these insertions are influenced by several factors:

Electronic Effects : Insertion occurs preferentially at C-H bonds that are more electron-rich. The general order of reactivity is tertiary (3°) > secondary (2°) > primary (1°). nih.gov

Steric Effects : The bulky nature of the rhodium catalyst and its ligands can direct the insertion to less sterically hindered C-H bonds.

Catalyst Ligands : The choice of ligands on the dirhodium catalyst significantly impacts selectivity and efficiency. More electron-withdrawing ligands on the catalyst increase the electrophilicity of the carbene, enhancing its reactivity but sometimes decreasing selectivity.

While direct examples of intermolecular C-H insertion using carbenes from dimethyl 3-oxopentanedioate are specialized, extensive research on the closely related dimethyl diazomalonate serves as an excellent proxy. Rhodium-catalyzed reactions of dimethyl diazomalonate with various alkenes lead to cyclopropanation products, a reaction that competes with C-H insertion. researchgate.netorgsyn.org The choice of substrate, catalyst, and reaction conditions determines the ratio of these competing pathways. illinois.edu

Table 2: Factors Influencing Selectivity in Rhodium Carbene C-H Insertions

| Factor | Influence on Reaction Outcome | Example |

| Substrate C-H Bond | Reactivity hierarchy: 3° > 2° > 1° C-H | Insertion into cyclohexane (B81311) yields primarily the secondary C-H insertion product. |

| Catalyst Ligands | Electron-withdrawing ligands increase reactivity. Chiral ligands can induce enantioselectivity. | Rh₂(esp)₂ is a highly active catalyst for cyclopropanation with low catalyst loading. researchgate.netorgsyn.org |

| Reaction Conditions | Solvent and addition sequence can affect yield and product distribution. nih.gov | Slow addition of the diazo compound to the catalyst solution is often used to maintain a low concentration of the carbene and suppress side reactions. |

Indium(III) Chloride (InCl₃) Catalysis in Dioxocine Derivative Synthesis

Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst that is effective in promoting a wide range of organic reactions, often under mild conditions. researchgate.net One notable application is in the synthesis of heterocyclic compounds. Specifically, InCl₃ catalyzes the one-step synthesis of 12H-Dibenzo[d,g] rsc.orgorgsyn.orgdioxocin derivatives. researchgate.net

This transformation is achieved through the condensation of a bis-phenol, such as bis(2-hydroxyphenyl)methane, with a 1,3-dicarbonyl compound like dimethyl 3-oxopentanedioate. The role of the InCl₃ catalyst is to activate a carbonyl group of the dimethyl 3-oxopentanedioate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the bis-phenol. The reaction likely proceeds through the following steps:

Coordination of InCl₃ to one of the carbonyl oxygens of dimethyl 3-oxopentanedioate, enhancing its electrophilicity.

Intermolecular nucleophilic attack by one of the phenolic hydroxyl groups to form a hemiacetal-like intermediate.

A second intramolecular cyclization involving the remaining phenolic hydroxyl group and the other activated carbonyl function.

Subsequent dehydration steps, also promoted by the Lewis acid, to yield the stable dibenzo[d,g] rsc.orgorgsyn.orgdioxocin ring system.

This method provides an efficient route to complex dioxocine frameworks from readily available starting materials, highlighting the utility of InCl₃ in facilitating cascade reactions. researchgate.net

Solvent Effects and Reaction Optimization in Catalyzed Processes

Solvent Selection: The choice of solvent can dramatically influence reaction pathways. In rhodium-catalyzed C-H insertion reactions, non-polar solvents like toluene (B28343) or hexane (B92381) are commonly used. nih.gov Solvents can affect the stability and reactivity of the carbene intermediate. For instance, in one study on α-aryl-α-diazo ketones, toluene was found to give better yields for C-H insertion compared to the more polar dichloromethane. nih.gov For Lewis acid catalysis with InCl₃, reactions can sometimes be run under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net

Catalyst Loading: The amount of catalyst used can be a crucial optimization parameter. While higher catalyst loading may increase the reaction rate, it can also lead to undesired side reactions, such as the dimerization of the carbene intermediate in rhodium catalysis. In a remarkable example of chemoselectivity control, it was demonstrated that changing the Rh(II) catalyst loading from a very low level (0.01 mol%) to a high level (10 mol%) could completely switch the reaction outcome from a C-O insertion product to a C-H insertion product. mdpi.com This highlights that catalyst concentration is not just a rate-determining factor but can be a selectivity-determining one.

Temperature and Concentration: Reaction temperature influences reaction rates and can affect selectivity. C-H insertion reactions are often run at room temperature or with gentle heating. nih.gov Low temperatures (-78°C) have been shown to inhibit the cyclization reaction of some diazo ketones completely. nih.gov The concentration of reactants is also key. In carbene chemistry, a slow addition of the diazo compound to a solution of the catalyst and substrate is a standard technique. This method maintains a very low steady-state concentration of the highly reactive carbene intermediate, which helps to suppress the formation of dimers and other byproducts. nih.gov

Table 3: Key Parameters for Optimization in Catalyzed Reactions

| Parameter | General Effect | Optimization Strategy |

| Solvent | Influences substrate solubility, catalyst activity, and reaction pathway. | Screen a range of solvents with varying polarities (e.g., hexane, toluene, CH₂Cl₂, THF). |

| Catalyst Loading | Affects reaction rate and can control chemoselectivity. | Vary catalyst concentration systematically (e.g., 0.01 mol% to 10 mol%) to find the optimal balance between rate and selectivity. mdpi.com |

| Temperature | Controls reaction kinetics; higher temperatures may lead to side reactions or decomposition. | Conduct reactions at various temperatures (e.g., -78°C, RT, reflux) to identify the optimal thermal conditions. |

| Addition Rate | Controls the concentration of reactive intermediates. | Employ slow addition (syringe pump) of the limiting reagent (e.g., diazo compound) to minimize side reactions. |

Applications of Dimethyl 3 Oxopentanedioate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Natural Products

The strategic placement of functional groups within Dimethyl 3-oxopentanedioate makes it a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Dimethyl 3-oxopentanedioate is instrumental in building complex cyclic systems. An efficient method involves the reaction of its derivatives with chiral amines to produce chiral β-enamino esters. These intermediates can then undergo aza-annulation reactions, for example with acryloyl chloride, to yield chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, which are valuable chiral six-membered heterocyclic scaffolds for further synthetic elaboration.

The synthesis of substituted 4-hydroxy-2-pyridinones can be achieved through a one-pot reaction involving Dimethyl 3-oxopentanedioate. This process typically involves the formation of a β-enamino ester intermediate, which then undergoes intramolecular cyclization to form the pyridinone ring.

Furthermore, derivatives of this compound are key for creating pyrimidine-based molecules. For instance, Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate, prepared from a related precursor, reacts with guanidine (B92328) hydrochloride to produce substituted pyrimidine (B1678525) derivatives. Pyrimidines are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-tumor properties.

Table 1: Heterocyclic Scaffolds Synthesized from Dimethyl 3-oxopentanedioate Derivatives

| Scaffold | Synthetic Approach | Potential Bioactivity |

|---|---|---|

| Chiral Tetrahydropyridines | Aza-annulation of chiral β-enamino esters | Building blocks for pharmaceuticals |

| 4-Hydroxy-2-pyridinones | One-pot synthesis via β-enamino ester intermediate | Various pharmacological applications |

Dimethyl 3-oxopentanedioate is a recognized intermediate in the synthesis of various natural products and their analogues. It has been utilized in the preparation of optically active lycorane, an alkaloid with potential pharmacological applications beilstein-journals.org. Additionally, its structural framework is suitable for a range of chemical transformations that allow for the stereocontrolled formation of diverse heterocyclic systems found in polyketide-derived natural products beilstein-journals.org.

Building Block for Agrochemicals

Based on the conducted research, no specific examples were found in the available literature detailing the application of Dimethyl 3-oxopentanedioate as a direct building block for the synthesis of agrochemicals such as herbicides, insecticides, or fungicides. While it is used as a general intermediate for organic chemicals, its specific role in the agrochemical industry is not documented in the provided search results.

Role in Materials Science Research

A review of scientific literature on the synthesis of copper oxide (CuO) nanoparticles did not yield any evidence of Dimethyl 3-oxopentanedioate being used as a precursor. The common methods for synthesizing CuO nanoparticles typically involve the use of simple copper salts, such as copper sulfate, copper nitrate, or copper acetate (B1210297), which are then reduced to form the nanoparticles nih.govnih.gov. Green synthesis methods using plant extracts as reducing and capping agents are also prevalent nih.gov. The available research does not support a role for Dimethyl 3-oxopentanedioate in this area of materials science.

Generation of Highly Functionalized Molecules and Advanced Synthetic Intermediates

Dimethyl 3-oxopentanedioate, also known as dimethyl acetonedicarboxylate, serves as a pivotal and versatile C5 building block in advanced organic synthesis. echemi.comnih.gov Its unique molecular architecture, featuring a central ketone flanked by two ester groups, provides multiple reactive sites. This structure allows for a wide array of chemical transformations, making it an ideal precursor for the construction of highly functionalized acyclic and heterocyclic systems, as well as complex synthetic intermediates. echemi.comresearchgate.net The active methylene (B1212753) protons adjacent to the carbonyl and ester groups, the nucleophilic character of the enolate, and the electrophilic nature of the carbonyl carbons all contribute to its synthetic utility.

A significant application of dimethyl 3-oxopentanedioate is in the synthesis of complex heterocyclic structures, which are core components of many pharmaceutical and agrochemical compounds. researchgate.net One notable example is its use in the preparation of 1,4-dihydropyridazine derivatives. In a multi-step synthesis, dimethyl 3-oxopentanedioate is first reacted with (hetero)arenediazonium salts to form dimethyl 2-[(hetero)arylhydrazono]pentane-1,5-dioates. These intermediates then undergo a subsequent reaction with N,N-dimethylformamide dimethylacetal (DMFDMA) to yield highly substituted dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates. researchgate.net This transformation demonstrates the compound's capacity to act as a scaffold for building complex, functionalized ring systems.

The following table details the various substituted dihydropyridazine derivatives synthesized from Dimethyl 3-oxopentanedioate and different (hetero)arenediazonium salts, illustrating the versatility of this synthetic route. researchgate.net

| Compound | (Hetero)Aryl Group |

|---|---|

| 6a | Phenyl |

| 6b | 4-Methylphenyl |

| 6c | 4-Methoxyphenyl |

| 6d | 4-Chlorophenyl |

| 6e | 4-Bromophenyl |

| 6f | 4-Nitrophenyl |

| 6g | Benzothiazol-2-yl |

| 6h | 6-Nitrobenzothiazol-2-yl |

| 6i | 5-Phenyl-1,3,4-thiadiazol-2-yl |

| 6j | Pyridin-2-yl |

Beyond multicomponent reactions for heterocycle synthesis, dimethyl 3-oxopentanedioate is a valuable substrate in fundamental carbon-carbon bond-forming reactions that generate key synthetic intermediates.

Key Reactions in Generating Advanced Intermediates:

Knoevenagel Condensation : This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgthermofisher.com The acidic methylene protons of dimethyl 3-oxopentanedioate make it an excellent substrate for Knoevenagel condensations. The reaction with various carbonyl compounds leads to the formation of α,β-unsaturated dicarbonyl compounds. researchgate.net These products are themselves versatile intermediates, ready for subsequent transformations such as Michael additions or cycloadditions. wikipedia.org

Michael Addition : In the Michael reaction, a nucleophile undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The enolate of dimethyl 3-oxopentanedioate can act as a soft nucleophile (a Michael donor), adding to various Michael acceptors. organic-chemistry.org This reaction is a powerful tool for creating 1,5-dicarbonyl compounds, which are precursors to cyclic systems through subsequent intramolecular condensation reactions.

The utility of dimethyl 3-oxopentanedioate as a foundational intermediate is further highlighted by its application in the total synthesis of natural products and their analogues. It is employed as a starting material in the preparation of optically active lycorane, a complex alkaloid. echemi.comchemicalbook.com Furthermore, it has been incorporated into the synthesis of bispidone derivatives, which are investigated for their use as ligands in medical imaging techniques like Positron Emission Tomography (PET). echemi.comchemicalbook.com These applications underscore the compound's role in providing the core structure for molecules with significant biological or material science applications.

Mechanistic Investigations and Computational Studies of Dimethyl 3 Oxopentanedioate Reactivity

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways is fundamental to understanding how Dimethyl 3-oxopentanedioate is transformed into various products. One documented reaction pathway involves its interaction with ortho amide derivatives of alkynecarboxylic acids. This reaction proceeds to form methyl 4-aryl-5-(dimethylamino)-2-[(methoxycarbonyl)methyl-ene]-2H-pyran-3-carboxylates. thieme-connect.de Mechanistic proposals for this transformation suggest that it proceeds through the tautomers of ketene (B1206846) N,N-acetal intermediates. thieme-connect.de

Computational chemistry provides powerful tools for mapping out the potential energy surface of a reaction, allowing for the identification of the most likely reaction pathway. Transition states, which are the highest energy points along a reaction coordinate, are of particular interest. researchgate.net The geometry and energy of these transient species dictate the kinetics of a reaction. While specific transition state calculations for reactions of Dimethyl 3-oxopentanedioate are not extensively reported in the literature, modern computational methods like the Nudged Elastic Band (NEB) method can be employed to find a guess for the transition state geometry based on the structures of the reactants and products. researchgate.net Subsequent optimization calculations can then precisely locate the transition state structure and its associated energy barrier. ed.gov For a given reaction of Dimethyl 3-oxopentanedioate, this would involve optimizing the geometries of the reactants, products, and the transition state connecting them to determine the activation energy. ed.gov

Identification and Role of Key Intermediates in Complex Reaction Sequences

In the previously mentioned reaction with ortho amide derivatives, ketene N,N-acetal intermediates are proposed to play a crucial role. thieme-connect.de These species are formed en route to the final pyran product. The stability and reactivity of such intermediates can significantly influence the reaction's outcome and efficiency.

Another important class of reactions where Dimethyl 3-oxopentanedioate (as an acetonedicarboxylate) participates is the Weiss Reaction, a novel annulation reaction used to synthesize bicyclic diketones. dntb.gov.ua Mechanistic studies of this complex sequence, which involves aldol (B89426) condensations, dehydrations, and Michael additions, have implicated γ-hydroxycyclopentenones as reactive Michael acceptor intermediates. dntb.gov.ua

Furthermore, in certain synthesis processes, the formation of a "ketene" compound as an intermediate has been suggested. walisongo.ac.id This highly reactive species can then undergo further transformations, such as esterification, to yield the desired products. The transient nature of these intermediates often makes their direct experimental observation challenging, highlighting the importance of computational studies in predicting their existence and role in the reaction sequence.

Application of Density Functional Theory (DFT) for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting the reactivity of molecules and gaining deep mechanistic insights. nih.gov DFT calculations allow for the determination of various electronic properties that correlate with a molecule's reactivity. asu.edu While specific, in-depth DFT studies focusing solely on Dimethyl 3-oxopentanedioate are not widely published, the principles of DFT can be readily applied to understand its chemical behavior.

Key DFT-derived descriptors used for reactivity prediction include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the nucleophilic and electrophilic sites of a molecule, respectively. For Dimethyl 3-oxopentanedioate, the HOMO would likely be centered on the enol or enolate form, while the LUMO would be associated with the carbonyl carbons.

Local Reactivity Indices (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

By performing DFT calculations, one can model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus predict the thermodynamics and kinetics of a reaction. asu.edu For instance, a DFT study could be used to compare the energy barriers for different competing reaction pathways in a reaction involving Dimethyl 3-oxopentanedioate, thereby predicting the major product. Such calculations would provide a theoretical framework to rationalize experimental observations and guide the design of new reactions.

Kinetic and Mechanistic Studies of Keto-Enol Tautomerism and Deuterium (B1214612) Exchange

Dimethyl 3-oxopentanedioate, as a 1,3-dicarbonyl compound, exists in equilibrium between its keto and enol tautomers. walisongo.ac.idrsc.org The position of this equilibrium is a critical factor influencing its reactivity, as the enol form is often the nucleophilic species in reactions.

A general scheme showing the equilibrium between a keto and an enol form.

A general scheme showing the equilibrium between a keto and an enol form.Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics and thermodynamics of keto-enol tautomerism because the tautomeric equilibrium is often slow on the NMR timescale, allowing for the distinct observation and integration of signals from both forms. Studies on analogous 1,3-dicarbonyl compounds have shown that the keto-enol equilibrium is highly dependent on the solvent and the nature of the substituents. rsc.org Generally, the keto form is favored in more polar solvents. For β-ketoesters like methyl 3-oxobutyrate, which shares structural similarity with Dimethyl 3-oxopentanedioate, the keto form is significantly favored over the enol form due to the electron-donating resonance effect of the methoxy (B1213986) group, which stabilizes the keto tautomer. walisongo.ac.id

| Compound | Solvent | % Enol |

|---|---|---|

| Acetylacetone | Gas Phase | 92 |

| Acetylacetone | Cyclohexane (B81311) | 95 |

| Acetylacetone | Water | 15 |

| Ethyl acetoacetate | Gas Phase | 46 |

| Ethyl acetoacetate | Cyclohexane | 40 |

| Ethyl acetoacetate | Water | 0.4 |

Advanced Analytical Methodologies for Characterization of Dimethyl 3 Oxopentanedioate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Dimethyl 3-oxopentanedioate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of Dimethyl 3-oxopentanedioate is characterized by its simplicity, which reflects the molecule's symmetry. It typically displays two distinct signals. The methylene (B1212753) protons (CH ₂), situated between the central ketone and the terminal ester groups, appear as a singlet. The methoxy (B1213986) protons (-OCH ₃) of the two equivalent ester groups also produce a singlet. The integration of these peaks confirms the proton count for each chemical environment.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. Due to the molecule's symmetry, four unique carbon signals are observed. The carbonyl carbon of the central ketone (C=O) resonates at the lowest field (highest ppm value). The carbonyl carbons of the two equivalent ester groups (-C OOCH₃) appear at a slightly higher field. The methylene carbons (-C H₂-) and the methoxy carbons (-OC H₃) are observed at the highest field (lowest ppm values). spectrabase.com

In the study of reaction products derived from Dimethyl 3-oxopentanedioate, 1D and 2D NMR techniques are invaluable for determining connectivity and stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble complex molecular structures formed in reactions such as cyclizations and condensations. mdpi.com For chiral products, the use of chiral shift reagents or the analysis of diastereomeric derivatives by NMR can be used to determine enantiomeric purity and assign relative stereochemistry.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.75 | Singlet |

| ¹H | -CH₂- | ~3.50 | Singlet |

| ¹³C | C=O (Ketone) | ~201.0 | N/A |

| C=O (Ester) | ~167.0 | N/A | |

| -OCH₃ | ~52.8 | N/A | |

| -CH₂- | ~48.9 | N/A |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of Dimethyl 3-oxopentanedioate and its derivatives.

Molecular Weight Determination: The nominal molecular weight of Dimethyl 3-oxopentanedioate (C₇H₁₀O₅) is 174.15 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 174. nist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (e.g., 174.0528 for the monoisotopic mass), which can be used to confirm the elemental formula C₇H₁₀O₅ and distinguish it from other compounds with the same nominal mass. chemspider.com

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides valuable structural information. For Dimethyl 3-oxopentanedioate, characteristic fragmentation pathways for esters and ketones are observed. libretexts.org Common fragmentation patterns include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant pathway.

Loss of a methoxy radical (•OCH₃): This results in a prominent peak at m/z 143 ([M-31]⁺).

Loss of a carbomethoxy group (•COOCH₃): This leads to a fragment at m/z 115 ([M-59]⁺).

McLafferty Rearrangement: While less common for this specific structure, this pathway is a possibility in derivatives containing longer alkyl chains.

Analysis of the fragmentation patterns of reaction products is essential for confirming proposed structures, often in conjunction with GC-MS, where chromatographic separation is coupled with mass analysis. jmchemsci.com

| m/z | Proposed Fragment Ion | Formula | Loss |

|---|---|---|---|

| 174 | [M]⁺ | [C₇H₁₀O₅]⁺ | - |

| 143 | [M - •OCH₃]⁺ | [C₆H₇O₄]⁺ | Methoxy radical |

| 115 | [M - •COOCH₃]⁺ | [C₅H₇O₃]⁺ | Carbomethoxy radical |

| 101 | [M - CH₂COOCH₃]⁺ | [C₄H₅O₂]⁺ | Methyl aceto group |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Carbomethoxy cation |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Dimethyl 3-oxopentanedioate. nih.gov The spectrum is dominated by strong absorptions corresponding to the carbonyl and carbon-oxygen bonds.

The key diagnostic peaks in the IR spectrum are:

Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band typically appears in the range of 1750-1735 cm⁻¹. This is characteristic of the ester functional groups. libretexts.org

Ketone Carbonyl (C=O) Stretch: Another strong absorption is observed for the ketone carbonyl group, typically at a slightly lower wavenumber, around 1725-1705 cm⁻¹. The presence of two distinct peaks in the carbonyl region is a clear indication of both ester and ketone functionalities.

C-O Stretch: Strong stretching vibrations for the C-O single bonds of the ester groups are visible in the 1300-1000 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl and methylene groups are found just below 3000 cm⁻¹.

When Dimethyl 3-oxopentanedioate is used in a reaction, IR spectroscopy can be used to monitor the disappearance of its characteristic carbonyl peaks and the appearance of new peaks corresponding to the functional groups of the product (e.g., a broad O-H stretch around 3500-3200 cm⁻¹ if an alcohol is formed).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | -CH₃, -CH₂- |

| ~1745 | C=O Stretch | Ester |

| ~1720 | C=O Stretch | Ketone |

| ~1250-1150 | C-O Stretch | Ester |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for monitoring the progress of reactions involving Dimethyl 3-oxopentanedioate and for assessing the purity of the final products. researchgate.net

Reaction Monitoring: In a typical synthetic procedure using Dimethyl 3-oxopentanedioate as a starting material, small aliquots can be taken from the reaction mixture over time and analyzed by HPLC. Using a suitable method, typically reversed-phase (e.g., with a C18 column), the starting material, intermediates, and final products can be separated. nih.gov By monitoring the decrease in the peak area of Dimethyl 3-oxopentanedioate and the corresponding increase in the peak area of the product, the reaction conversion and kinetics can be accurately determined. The retention time (Rt) is a characteristic property for each compound under specific chromatographic conditions, allowing for their identification.

Purity Assessment: HPLC is also the method of choice for determining the purity of isolated Dimethyl 3-oxopentanedioate or its reaction products. A sample is injected, and the resulting chromatogram shows a major peak for the compound of interest and potentially smaller peaks for impurities. By integrating the area of all peaks and calculating the percentage of the main peak's area relative to the total area, a quantitative assessment of purity can be made (often referred to as "area percent purity"). This method is crucial for quality control and for ensuring that a compound is suitable for subsequent use.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While Dimethyl 3-oxopentanedioate itself is a liquid or low-melting solid at room temperature and thus not readily analyzed by single-crystal X-ray diffraction, this technique is indispensable for characterizing its solid, crystalline reaction products. mdpi.com

Absolute Stereochemistry: In reactions that generate chiral centers, determining the absolute stereochemistry (the R or S configuration) is crucial. When a single crystal of an enantiomerically pure product is obtained, anomalous dispersion X-ray crystallography can unambiguously determine its absolute configuration. researchgate.net This is considered the "gold standard" for stereochemical assignment and is vital in fields such as asymmetric synthesis, where the biological activity of a molecule is often dependent on its specific stereochemistry. For example, in the synthesis of a complex pyrrolo[2,1-a]isoquinoline (B1256269) derivative, single-crystal X-ray analysis was used to unequivocally confirm the molecular structure and stereochemical outcome of the reaction. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Synthesis

The demand for enantiomerically pure compounds in pharmaceuticals and materials science is a major driver for the development of new catalytic systems. For reactions involving dimethyl 3-oxopentanedioate, research is increasingly focused on catalysts that can provide high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been effectively used to catalyze the formal [3+3] cycloaddition of α,β-unsaturated aldehydes with dimethyl 3-oxopentanedioate. thieme-connect.comrsc.org This domino Michael-Knoevenagel condensation sequence yields highly functionalized and chiral substituted cyclohexenone derivatives with excellent enantioselectivity (up to 99% ee). thieme-connect.comrsc.orgrhhz.net The mechanism often involves the formation of an iminium ion from the aldehyde and the amine catalyst, which then reacts with the enolate of dimethyl 3-oxopentanedioate. rsc.orgrsc.org

Researchers are exploring various organocatalysts to improve these reactions. For instance, cooperative catalytic systems, combining a chiral catalyst with an additive like benzoic acid or hexafluoroisopropanol (HFIP), have been shown to enhance both reactivity and enantioselectivity. thieme-connect.comrsc.org Density Functional Theory (DFT) studies have been instrumental in understanding these systems, revealing that additives can form crucial hydrogen-bonding interactions with substrates and the catalyst, thereby facilitating the stereodetermining step. rsc.org

Future exploration will likely involve the design of novel bifunctional catalysts, such as those derived from quinine (B1679958) or incorporating thiourea (B124793) moieties, which can activate both the nucleophile and electrophile simultaneously through hydrogen bonding. rsc.org These advanced catalysts are key to controlling the formation of multiple stereocenters in a single step, which is essential for the efficient synthesis of complex natural products and active pharmaceutical ingredients. rsc.orgsci-hub.se

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis with Dimethyl 3-oxopentanedioate

| Catalyst System | Reaction Type | Product Type | Stereoselectivity | Reference |

| Diphenylprolinol silyl ether / Benzoic acid | Domino Michael-Knoevenagel | Chiral cyclohexenones | up to 99% ee | thieme-connect.com, rsc.org |

| Diphenylprolinol silyl ether | Formal [3+3] Cycloaddition | Substituted cyclohexenones | Excellent enantioselectivity | rhhz.net, rsc.org |

| Chiral Primary Amine / Quinine Moiety | Aldol (B89426) Reaction | Densely functionalized products | High stereocontrol | rsc.org |

| Chiral Phosphoric Acid / Thiourea | Cascade Reaction | 1,2,4-Trioxane derivatives | High enantioselectivity | rsc.org |

| Piperidine / Diphenylprolinol silyl ether | Multi-catalyst sequence | Complex bicyclo[3.3.1]non-2-enes | >99:1 d.r., 96% ee | sci-hub.se |

Development of Greener and More Sustainable Synthetic Protocols for Industrial Scale-Up

The principles of green chemistry are increasingly influencing synthetic route design, with a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. For dimethyl 3-oxopentanedioate, this translates to developing one-pot reactions, utilizing biocatalysis, and employing environmentally benign solvents and catalysts.

Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing the need for intermediate purification and solvent usage. rhhz.net One-pot syntheses of pyridinones and coumarin-pyran conjugates from dimethyl 3-oxopentanedioate have been developed using green catalysts like L-proline or cetyltrimethylammonium chloride (CTAC) in aqueous media. rhhz.netfrontiersin.org Catalyst-free MCRs in water or water-ethanol mixtures have also been reported for the synthesis of complex heterocycles like pyranopyrazoles, offering a highly sustainable approach. tandfonline.comtandfonline.com

Biocatalysis represents another promising green avenue. The stereoselective reduction of the keto group in dimethyl 3-oxopentanedioate and its derivatives has been achieved using fungi, such as those from the Penicillium genus, providing access to chiral hydroxy compounds. tandfonline.com Malic acid has also been investigated as a natural, biodegradable biocatalyst for the synthesis of quinoline (B57606) derivatives. researchgate.net These biological methods often proceed under mild conditions and can offer high enantioselectivity, making them attractive for industrial applications.

For industrial scale-up, the cost-effectiveness and environmental impact of a synthetic protocol are paramount. rhhz.net The use of inexpensive, non-toxic, and recyclable catalysts is a key goal. The development of protocols that are amenable to large-scale production, potentially through integration with flow chemistry, will be crucial for the industrial application of dimethyl 3-oxopentanedioate in the synthesis of valuable chemicals. rhhz.netfu-berlin.de

Expansion of Complex Heterocycle and Spirocyclic Compound Synthesis through Advanced Multicomponent Reactions